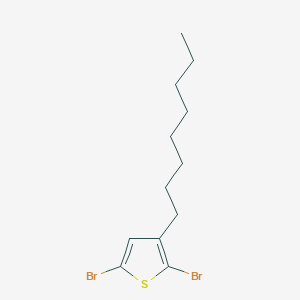

2,5-Dibromo-3-octylthiophene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dibromo-3-octylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2S/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGBSUPPENVFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402715 | |

| Record name | 2,5-Dibromo-3-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149703-84-4 | |

| Record name | 2,5-Dibromo-3-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromo-3-octylthiophene (CAS: 149703-84-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-octylthiophene is a key building block in the synthesis of advanced organic electronic materials. Its chemical structure, featuring a thiophene ring functionalized with two bromine atoms and an octyl side chain, makes it an ideal monomer for the production of high-performance conjugated polymers. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and data presentation.

Chemical and Physical Properties

This compound is a light yellow to orange clear liquid at room temperature.[1][2] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 149703-84-4 | [3][4] |

| Molecular Formula | C₁₂H₁₈Br₂S | [3][4] |

| Molecular Weight | 354.14 g/mol | [1][3] |

| Appearance | Light yellow to yellow to orange clear liquid | [1][2] |

| Purity | >98.0% (GC) | [1] |

| Specific Gravity | 1.45 | |

| Refractive Index | 1.55 | |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [5] |

| SMILES | CCCCCCCCC1=C(Br)SC(Br)=C1 | [3] |

| InChI Key | PJGBSUPPENVFAD-UHFFFAOYSA-N | [3] |

Synthesis of this compound

Experimental Protocol: Bromination of 3-Octylthiophene

Materials:

-

3-Octylthiophene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Deionized water

-

Hexane

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-octylthiophene (1 equivalent) in DMF.

-

Slowly add N-Bromosuccinimide (2.2 equivalents) to the solution in portions, while maintaining the temperature at 0-5 °C using an ice bath. The reaction is exothermic.

-

After the addition of NBS is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into deionized water and extract the product with hexane.

-

Wash the combined organic layers with deionized water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a singlet for the proton on the thiophene ring, and multiplets corresponding to the protons of the octyl chain.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for the carbon atoms of the thiophene ring and the octyl side chain. While specific spectral data for this compound is not widely published, data for the similar compound 2,5-dibromothiophene shows a signal at approximately 112 ppm for the brominated carbons and a signal for the protons on the thiophene ring around 7.0 ppm.[7]

Polymerization of this compound

This compound is a monomer used in the synthesis of the conducting polymer poly(3-octylthiophene) (P3OT). The most common and effective method for this polymerization is the Grignard Metathesis (GRIM) polymerization, which allows for the synthesis of regioregular polymers with a high degree of head-to-tail linkages.[8][9] This regioregularity is crucial for achieving high charge carrier mobility in the resulting polymer.

Experimental Protocol: Grignard Metathesis (GRIM) Polymerization

Materials:

-

This compound

-

tert-Butylmagnesium chloride solution in THF

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hexane

-

Chloroform

-

Hydrochloric acid (HCl)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

-

Cool the solution to 0°C and slowly add tert-butylmagnesium chloride (1 equivalent) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours to form the Grignard reagent.

-

In a separate flask, suspend Ni(dppp)Cl₂ (catalyst, typically 1-2 mol%) in anhydrous THF.

-

Add the catalyst suspension to the Grignard reagent solution. A color change should be observed, indicating the initiation of polymerization.

-

Stir the reaction mixture at room temperature for 2-4 hours. The molecular weight of the polymer can be controlled by adjusting the reaction time and the monomer-to-catalyst ratio.[5]

-

Quench the reaction by slowly adding a small amount of 5 M HCl.

-

Precipitate the polymer by pouring the reaction mixture into methanol.

-

Filter the polymer and purify it by Soxhlet extraction, sequentially with methanol, hexane, and chloroform. The desired polymer is soluble in chloroform.

-

Precipitate the purified polymer from the chloroform solution by adding methanol, filter, and dry under vacuum.

Caption: Workflow for the GRIM polymerization of this compound.

Characterization of Poly(3-octylthiophene)

The synthesized poly(3-octylthiophene) is characterized to determine its molecular weight, polydispersity, and structural properties.

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

Typical GPC Conditions:

-

Eluent: Tetrahydrofuran (THF) or Chlorobenzene

-

Columns: Polystyrene-divinylbenzene (PS-DVB) columns

-

Calibration: Polystyrene standards

-

Detector: Refractive index (RI) or UV-Vis detector

Applications in Organic Electronics

Poly(3-octylthiophene) derived from this compound is a p-type semiconductor widely used in various organic electronic devices due to its good solubility, processability, and charge-transporting properties.

Organic Field-Effect Transistors (OFETs)

P3OT is a common active layer material in OFETs.[10][11] The performance of these devices is highly dependent on the regioregularity and molecular weight of the polymer.

Materials:

-

Poly(3-octylthiophene) solution in a suitable solvent (e.g., chloroform, chlorobenzene)

-

Substrate with pre-patterned source and drain electrodes (e.g., heavily doped silicon with a silicon dioxide dielectric layer, and gold electrodes)

-

Surface treatment agent (e.g., hexamethyldisilazane, HMDS)

Procedure:

-

Clean the substrate thoroughly using a sequence of solvents (e.g., acetone, isopropanol) and oxygen plasma or UV-ozone treatment.

-

Treat the dielectric surface with a self-assembled monolayer, such as HMDS, to improve the interface properties.

-

Deposit the P3OT active layer by spin-coating the polymer solution onto the substrate.

-

Anneal the film at a specific temperature (e.g., 120-150°C) to improve the crystallinity and morphology of the polymer film.

-

Characterize the electrical properties of the OFET, such as field-effect mobility, on/off ratio, and threshold voltage.

Caption: General workflow for the fabrication of a P3OT-based OFET.

Conclusion

This compound is a crucial monomer for the synthesis of the high-performance conducting polymer poly(3-octylthiophene). The Grignard Metathesis polymerization method provides a reliable route to produce regioregular P3OT, which is essential for its application in organic electronic devices such as organic field-effect transistors. The detailed protocols and data presented in this guide offer a valuable resource for researchers and scientists working in the field of organic electronics and materials science.

References

- 1. Synthesis and Characterization of Poly(3-alkylthiophene)-containing Block Copolymers [escholarship.org]

- 2. chem.cmu.edu [chem.cmu.edu]

- 3. Synthesis and Characterization of a Poly[(3-hexylthiophene-co-3-o...: Ingenta Connect [ingentaconnect.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,5-Dibromo-3-hexylthiophene | 116971-11-0 [chemicalbook.com]

- 7. 2,5-Dibromothiophene(3141-27-3) 1H NMR spectrum [chemicalbook.com]

- 8. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]

- 9. chem.cmu.edu [chem.cmu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dibromo-3-octylthiophene

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 2,5-Dibromo-3-octylthiophene, a key building block in the development of organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Core Properties

This compound is a substituted thiophene derivative that serves as a monomer for the synthesis of conductive polymers, particularly poly(3-alkylthiophene)s (P3ATs). The presence of the bromine atoms at the 2 and 5 positions allows for subsequent polymerization reactions, while the octyl group at the 3 position enhances solubility in organic solvents, facilitating material processing.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈Br₂S | [1][2] |

| Molecular Weight | 354.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 149703-84-4 | [1][3] |

| Boiling Point | 316 °C | [3] |

| Density | 1.44 g/mL | [3] |

Experimental Protocols

Synthesis of this compound via Bromination of 3-Octylthiophene

This procedure details the electrophilic substitution reaction using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

3-Octylthiophene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Hexane or other suitable organic solvent for extraction

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-octylthiophene in anhydrous dimethylformamide (DMF).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of NBS: Slowly add N-bromosuccinimide (2.2 equivalents) to the cooled solution in small portions. It is crucial to maintain the temperature below 10 °C during the addition to control the reaction and minimize side products.

-

Reaction: After the addition of NBS is complete, allow the reaction mixture to stir at room temperature for several hours (typically 12-24 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, pour the mixture into a beaker containing deionized water to precipitate the crude product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as hexane. Repeat the extraction process two to three times to ensure complete recovery of the product.

-

Washing: Combine the organic layers and wash them sequentially with deionized water and brine (a saturated aqueous solution of NaCl) to remove any remaining DMF and inorganic impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography using silica gel and an appropriate eluent system (e.g., hexane) or by distillation under reduced pressure to yield the pure product.

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the synthetic route from 3-octylthiophene to this compound.

Caption: Synthesis of this compound.

References

physical properties of 2,5-Dibromo-3-octylthiophene

An In-depth Technical Guide to the Physical Properties of 2,5-Dibromo-3-octylthiophene

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key building block in the synthesis of advanced organic electronic materials. The information is tailored for researchers, scientists, and professionals in drug development and materials science, with a focus on presenting clear, quantitative data and detailed experimental context.

Core Physical and Chemical Properties

This compound is an organobromine compound featuring a thiophene ring substituted with two bromine atoms and an octyl chain. These structural features impart specific solubility and reactivity characteristics crucial for its application as a monomer in the production of conductive polymers. Its appearance is typically a light yellow to orange clear liquid[1].

Quantitative Data Summary

The key are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈Br₂S | [2][3] |

| Molecular Weight | 354.14 g/mol | [3] |

| Appearance | Light yellow liquid | [3] |

| Boiling Point | 316 °C (lit.) | [3] |

| Density | 1.44 g/cm³ at 25 °C | [3] |

| Flash Point | 110 °C (closed cup) | [3] |

| Solubility | Slightly soluble in water | [1] |

| Storage Temperature | 2 - 8 °C | [1][3] |

Experimental Protocols

Detailed methodologies are essential for the replication of results and the synthesis of materials with consistent properties. Below are protocols for the synthesis and characterization of 3-alkylthiophenes and their subsequent reactions.

Synthesis of 2,5-Dibromo-3-alkylthiophene

A common method for synthesizing 2,5-dibromo-3-alkylthiophenes involves the direct bromination of a 3-alkylthiophene precursor. While the following protocol is described for the hexyl analogue, the principles are directly applicable to the synthesis of the octyl derivative.

-

Reaction Setup : A 3-alkylthiophene is dissolved in a suitable solvent, such as tetrahydrofuran (THF).

-

Bromination : The solution is cooled, typically to 0°C. N-bromosuccinimide (NBS), dissolved in THF, is then added dropwise to the reaction mixture.

-

Reaction Progression : The reaction is allowed to stir for several hours (e.g., 12 hours) to ensure completion.

-

Workup : After the reaction, water is added, and the product is extracted using an organic solvent like diethyl ether (Et₂O).

-

Purification : The organic layer is washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed via vacuum distillation to yield the final product[4].

Characterization Protocol: Nuclear Magnetic Resonance (NMR)

The structural integrity and purity of the synthesized this compound can be confirmed using NMR spectroscopy.

-

Sample Preparation : A small sample of the compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

Data Acquisition : ¹H NMR and ¹³C NMR spectra are acquired using a standard NMR spectrometer (e.g., 400 MHz).

-

Analysis : The chemical shifts, splitting patterns, and integration of the peaks in the resulting spectra are analyzed to confirm the presence of the octyl chain, the thiophene ring protons, and the effects of the bromine substituents, thereby verifying the compound's structure[5][6].

Application Protocol: Suzuki Cross-Coupling Reaction

2,5-Dibromo-3-alkylthiophenes are versatile monomers for creating more complex molecules via cross-coupling reactions. The following is a general procedure for a Suzuki cross-coupling reaction.

-

Reagent Preparation : In a Schlenk flask under an inert atmosphere (e.g., argon), 2,5-dibromo-3-alkylthiophene (1 mmol) is dissolved in a solvent such as 1,4-dioxane.

-

Catalyst Addition : A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is added (e.g., 4 mol%).

-

Coupling Partner and Base : The desired arylboronic acid (1 mmol) and a base, such as potassium phosphate (K₃PO₄) (1.75 mmol), are added along with a small amount of water.

-

Reaction Conditions : The mixture is heated (e.g., to 90 °C) and stirred for an extended period (e.g., 12 hours).

-

Isolation : After cooling, the reaction mixture is worked up to isolate the coupled product, which can then be purified by chromatography[5].

Visualized Workflow

The following diagram illustrates a typical experimental workflow from the synthesis of this compound to its application in polymer synthesis.

Caption: Workflow from precursor to application.

References

- 1. This compound CAS#: 149703-84-4 [m.chemicalbook.com]

- 2. This compound | C12H18Br2S | CID 4385790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. jocpr.com [jocpr.com]

- 5. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects [mdpi.com]

- 6. polymersource.ca [polymersource.ca]

solubility of 2,5-Dibromo-3-octylthiophene in organic solvents

An In-depth Technical Guide on the Solubility of 2,5-Dibromo-3-octylthiophene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in the synthesis of conjugated polymers, particularly poly(3-octylthiophene)s (P3OTs), which are integral to the development of organic electronic devices such as organic photovoltaic cells and field-effect transistors. The solubility of this precursor in organic solvents is a critical parameter that influences reaction kinetics, purification processes, and thin-film morphology, all of which are crucial for final device performance. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₂H₁₈Br₂S |

| Molecular Weight | 354.14 g/mol |

| Appearance | Light yellow liquid |

| Boiling Point | 316 °C |

| Density | 1.44 g/cm³ at 25 °C[1] |

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like" and the solubility of structurally similar compounds like other halogenated and alkyl-substituted thiophenes, a qualitative solubility profile can be predicted. The presence of the nonpolar octyl chain and the polarizable thiophene ring suggests good solubility in a range of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane | High | The long octyl side-chain leads to significant van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Chloroform, Dichloromethane (DCM) | High | These solvents can effectively solvate the molecule through dipole-dipole interactions with the polar C-Br bonds and the thiophene ring. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The ability of these solvents to form strong hydrogen bonds with themselves can make the dissolution of the non-hydrogen-bond-donating this compound less favorable. |

| Aqueous | Water | Very Low | The predominantly nonpolar structure of the molecule results in poor solubility in a highly polar solvent like water. One source qualitatively describes it as "Slightly soluble in water"[2]. |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, the following gravimetric shake-flask method is recommended. This protocol is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., THF, Chloroform, Toluene)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Pipettes and syringes

-

Pre-weighed evaporation dishes

-

Drying oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solute is essential to ensure the solution reaches saturation.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the chosen organic solvent into the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that solubility equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a syringe.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Quantification:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C). Alternatively, a vacuum oven can be used at a lower temperature.

-

Continue drying until a constant weight of the dried solute is achieved.

-

Cool the evaporation dish in a desiccator to room temperature before weighing.

-

-

Calculation of Solubility:

-

Determine the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of the filtered aliquot (L))

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the gravimetric determination of the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its structural characteristics suggest high solubility in nonpolar and polar aprotic organic solvents. For researchers and professionals in organic electronics and drug development, the ability to precisely determine the solubility in specific solvent systems is crucial for process optimization and material performance. The detailed experimental protocol provided in this guide offers a robust method for obtaining this critical data, ensuring reproducibility and accuracy in experimental and developmental work.

References

synthesis of 2,5-Dibromo-3-octylthiophene from 3-octylthiophene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,5-Dibromo-3-octylthiophene from 3-octylthiophene, a key building block in the development of organic electronic materials and conjugated polymers. This document provides a comprehensive overview of the prevalent synthetic methodologies, detailed experimental protocols, and characterization data.

Introduction

3-Alkylthiophenes are fundamental units in the synthesis of poly(3-alkylthiophene)s (P3ATs), a class of conductive polymers with significant applications in organic photovoltaics (OPVs), field-effect transistors (OFETs), and sensors. The functionalization of the thiophene ring, particularly through bromination at the 2- and 5-positions, is a critical step for subsequent polymerization reactions, such as Grignard metathesis (GRIM) polymerization, and for introducing various functional groups through cross-coupling reactions. This guide focuses on the efficient synthesis of this compound, a derivative with an eight-carbon alkyl chain that imparts solubility and influences the morphological and electronic properties of the resulting polymers.

Synthetic Methodologies

The dibromination of 3-octylthiophene can be effectively achieved through two primary methods: direct bromination using N-bromosuccinimide (NBS) and a two-step process involving lithiation with n-butyllithium (n-BuLi) followed by quenching with elemental bromine.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a widely used reagent for the selective bromination of electron-rich aromatic rings like thiophene. The reaction proceeds via an electrophilic aromatic substitution mechanism. The use of a slight excess of NBS ensures the dibromination at the more reactive 2- and 5-positions of the 3-octylthiophene ring.

Bromination via Lithiation with n-Butyllithium and Bromine

This method offers a high-yielding and regioselective route to this compound. The process involves the deprotonation of the acidic protons at the 2- and 5-positions of the thiophene ring using a strong base, n-butyllithium, at low temperatures. The resulting dilithiated intermediate is then quenched with elemental bromine to afford the desired dibrominated product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthetic methods for preparing this compound from 3-octylthiophene.

| Parameter | Method 1: NBS Bromination (Representative) | Method 2: n-BuLi/Br2 Bromination[1] |

| Starting Material | 3-Octylthiophene | 3-Octylthiophene |

| Brominating Agent | N-Bromosuccinimide (NBS) | n-Butyllithium (n-BuLi) followed by Bromine (Br2) |

| Solvent | Tetrahydrofuran (THF) or Chloroform | Dry Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature | -78 °C |

| Reaction Time | 4-12 hours | ~3 hours |

| Molar Ratio (Reagent:Substrate) | ~2.1 : 1 (NBS : 3-octylthiophene) | ~2 : 1 (n-BuLi : 3-octylthiophene), ~1.1 : 1 (Br2 : 3-octylthiophene) |

| Yield | Typically high (can exceed 90%) | 93%[1] |

| Purification | Column Chromatography | Column Chromatography |

Experimental Protocols

Method 1: Synthesis of this compound using N-Bromosuccinimide (NBS)

This protocol is a representative procedure adapted from the synthesis of similar 3-alkylthiophenes.

Materials:

-

3-Octylthiophene

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Chloroform

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

In a round-bottom flask protected from light, dissolve 3-octylthiophene (1 equivalent) in anhydrous THF or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (2.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford this compound as a colorless to pale yellow oil.

Method 2: Synthesis of this compound using n-Butyllithium and Bromine[1]

Materials:

-

3-Octylthiophene (1.96 g)[1]

-

n-Butyllithium (2.5 M in hexane, ~4 mL)[1]

-

Bromine (1.68 g)[1]

-

Tetrahydrofuran (THF), dry[1]

-

Aqueous methanolic solution of sodium thiosulfate[1]

-

Neutral silica gel for column chromatography[2]

Procedure:

-

To a dry three-neck flask under an argon atmosphere, add 3-octylthiophene (1.96 g) dissolved in dry THF.[1]

-

Cool the flask to -78 °C using a dry ice/acetone bath.[1]

-

Slowly add 2.5 M n-butyllithium in hexane (~4 mL) dropwise over 1.5 hours.[1]

-

Stir the resulting solution at -78 °C for approximately 1 hour to ensure complete lithiation.[1]

-

In a separate flask, prepare a solution of bromine (1.68 g) in THF (5 mL).[1]

-

Slowly add the bromine solution to the reaction mixture at -78 °C over about 15 minutes.[1]

-

Stir the mixture for an additional 20 minutes at -78 °C.[1]

-

Quench the reaction by adding a few drops of an aqueous methanolic solution of sodium thiosulfate at -78 °C.[1]

-

Allow the reaction to warm to room temperature.

-

Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.

-

After removing the solvent under reduced pressure, purify the crude product by flash column chromatography using neutral silica gel to yield the final product.[2] A yield of 93% has been reported for a similar reaction.[1]

Characterization

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Expected ¹H and ¹³C NMR Data:

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~6.85 | s | Thiophene C4-H | ||

| ~2.55 | t | ~7.5 | α-CH₂ of octyl chain | |

| ~1.55 | m | β-CH₂ of octyl chain | ||

| ~1.30 | m | (CH₂)₅ of octyl chain | ||

| ~0.90 | t | ~6.8 | CH₃ of octyl chain |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~138.0 | Thiophene C3 | |

| ~130.0 | Thiophene C4 | |

| ~111.5 | Thiophene C2 | |

| ~109.0 | Thiophene C5 | |

| ~31.8 | CH₂ | |

| ~30.0 | CH₂ | |

| ~29.5 | CH₂ | |

| ~29.3 | CH₂ | |

| ~29.2 | CH₂ | |

| ~22.7 | CH₂ | |

| ~14.1 | CH₃ |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and instrument used. The values for the thiophene ring are based on closely related 3-alkyl-2,5-dibromothiophenes. The assignments for the octyl chain are based on standard chemical shift predictions.

Visualizations

Reaction Pathway

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow (n-BuLi/Br2 Method)

Caption: Step-by-step workflow for the synthesis via lithiation and bromination.

References

An In-depth Technical Guide to 2,5-Dibromo-3-octylthiophene: Synthesis, Properties, and Applications in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromo-3-octylthiophene, a key building block in the synthesis of high-performance conjugated polymers for organic electronic devices. This document details the chemical structure, physical properties, and a detailed, adaptable synthesis protocol. Furthermore, it outlines the subsequent polymerization via Grignard Metathesis (GRIM) to yield poly(3-octylthiophene) (P3OT), a widely studied conductive polymer. The guide is intended to serve as a valuable resource for researchers and professionals in materials science and organic electronics. While the primary application of this compound lies in materials science, this guide also provides relevant information for professionals in drug development seeking to understand the synthesis and characterization of substituted thiophenes.

Chemical Structure and Identification

This compound is a halogenated thiophene derivative with an octyl side chain at the 3-position. This alkyl chain imparts solubility in organic solvents, facilitating solution-based processing of its corresponding polymer.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 149703-84-4[1] |

| Molecular Formula | C₁₂H₁₈Br₂S[1] |

| SMILES | CCCCCCCCC1=C(SC(=C1)Br)Br[1] |

| InChI Key | PJGBSUPPENVFAD-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 354.15 g/mol [1] |

| Appearance | Light yellow to yellow to orange clear liquid |

| Boiling Point | 316 °C (lit.)[2] |

| Density | 1.44 g/mL at 25 °C (lit.) |

| Flash Point | >110 °C (>230 °F) |

| Solubility | Slightly soluble in water |

Experimental Protocols

Synthesis of this compound

The following is an adapted general procedure for the synthesis of 2,5-Dibromo-3-alkylthiophenes, based on the bromination of the corresponding 3-alkylthiophene.[3]

Materials:

-

3-octylthiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Acetic acid (CH₃COOH)

Procedure:

-

In a flask protected from light, dissolve 3-octylthiophene in a 1:1 mixture of chloroform and acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add 2.2 equivalents of N-Bromosuccinimide (NBS) portion-wise, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the organic layer with a suitable solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Grignard Metathesis (GRIM) Polymerization of this compound to Poly(3-octylthiophene) (P3OT)

This protocol is adapted from the well-established GRIM polymerization method for producing regioregular poly(3-alkylthiophene)s.[4][5][6][7][8][9]

Materials:

-

This compound

-

tert-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., THF or diethyl ether)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.

-

Slowly add one equivalent of tert-Butylmagnesium chloride solution to the reaction mixture. This initiates a bromine-magnesium exchange, forming the Grignard reagent.

-

Stir the mixture at room temperature for approximately 1-2 hours.

-

In a separate flask, prepare a suspension of the Ni(dppp)Cl₂ catalyst in anhydrous THF.

-

Add the catalyst suspension to the Grignard reagent solution to initiate polymerization.

-

Allow the polymerization to proceed at room temperature for a desired period (typically a few hours) to control the molecular weight of the polymer.

-

Quench the reaction by adding a small amount of concentrated HCl.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol.

-

Filter the precipitated poly(3-octylthiophene), wash with methanol, and dry under vacuum.

-

Further purification can be achieved by Soxhlet extraction with methanol, hexane, and chloroform to remove impurities and low molecular weight oligomers.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Workflows and Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Synthesis of this compound.

Caption: Grignard Metathesis (GRIM) Polymerization Workflow.

Applications in Organic Electronics

This compound is a crucial monomer for the synthesis of poly(3-octylthiophene) (P3OT), a p-type semiconductor polymer. P3OT exhibits good solubility, processability, and charge-carrier mobility, making it a benchmark material in the field of organic electronics. Its applications include:

-

Organic Photovoltaics (OPVs): As the electron donor material in bulk heterojunction solar cells.

-

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

-

Organic Light-Emitting Diodes (OLEDs): As a hole-transporting layer.

-

Sensors and other electronic devices.

The regioregularity of the resulting polymer, which is readily achieved through the GRIM polymerization of this compound, is critical for achieving high device performance.

Conclusion

This compound is a versatile and indispensable building block for the synthesis of high-performance conductive polymers. This technical guide provides essential information on its chemical properties and detailed, adaptable protocols for its synthesis and subsequent polymerization. The provided workflows and data aim to facilitate the work of researchers and professionals in the field of organic electronics and materials science. Further experimental characterization, particularly NMR analysis, is recommended for researchers synthesizing this compound.

References

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. compoundchem.com [compoundchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. chem.cmu.edu [chem.cmu.edu]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 2,5-Dibromo-3-octylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dibromo-3-octylthiophene, a key building block in the synthesis of organic electronic materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound verification and quality control in research and development settings.

Structural and Spectroscopic Overview

This compound is a substituted thiophene ring with bromine atoms at the 2 and 5 positions and an octyl group at the 3 position. This substitution pattern imparts specific spectroscopic signatures that are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR (Proton NMR) Data

While a specific experimental spectrum for this compound is not publicly available, the expected chemical shifts can be reliably predicted based on data from closely related analogs such as 2,5-dibromo-3-hexylthiophene. The key proton signal is the singlet arising from the hydrogen atom on the thiophene ring. The signals for the octyl chain protons will appear in the typical aliphatic region.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiophene-H | ~ 6.9 - 7.1 | Singlet | 1H |

| α-CH₂ | ~ 2.5 - 2.7 | Triplet | 2H |

| β-CH₂ | ~ 1.5 - 1.7 | Multiplet | 2H |

| -(CH₂)₅- | ~ 1.2 - 1.4 | Multiplet | 10H |

| -CH₃ | ~ 0.8 - 0.9 | Triplet | 3H |

¹³C NMR (Carbon-13) NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms attached to the bromine atoms are expected to be significantly shielded.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-H | ~ 125 - 130 |

| Thiophene C-Octyl | ~ 140 - 145 |

| Thiophene C-Br | ~ 110 - 115 |

| α-CH₂ | ~ 30 - 35 |

| -(CH₂)₆- | ~ 22 - 32 |

| -CH₃ | ~ 14 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the spectrum will be dominated by absorptions from the thiophene ring and the alkyl chain.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (thiophene) | ~ 3100 - 3050 | Weak |

| C-H stretching (aliphatic) | ~ 2960 - 2850 | Strong |

| C=C stretching (thiophene ring) | ~ 1550 - 1450 | Medium |

| CH₂ bending | ~ 1465 | Medium |

| CH₃ bending | ~ 1375 | Medium |

| C-Br stretching | ~ 600 - 500 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular weight of approximately 354.15 g/mol , the mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).[1]

Expected Fragmentation Pattern:

The molecular ion peak [M]⁺ will be observed, along with a prominent [M+2]⁺ peak of similar intensity and an [M+4]⁺ peak of lower intensity, characteristic of a dibrominated compound. Common fragmentation pathways include the loss of the octyl chain and bromine atoms.

| m/z | Assignment | Notes |

| ~352, 354, 356 | [C₁₂H₁₈Br₂S]⁺ (Molecular Ion) | Isotopic pattern for two bromine atoms |

| ~241, 243 | [M - C₈H₁₇]⁺ | Loss of the octyl side chain |

| ~162 | [M - C₈H₁₇ - Br]⁺ | Subsequent loss of a bromine atom |

| ~113 | [C₈H₁₇]⁺ | Octyl cation |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans due to the lower natural abundance and sensitivity of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation. Phase and baseline correct the resulting spectrum and reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Impact-Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: Ionize the sample using a standard electron impact energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Structure of this compound with key atoms.

References

Commercial Availability and Technical Profile of 2,5-Dibromo-3-octylthiophene: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 2,5-Dibromo-3-octylthiophene, a key building block in the synthesis of advanced conductive polymers for organic electronics. Aimed at researchers, scientists, and professionals in drug development and materials science, this document outlines commercial suppliers, detailed experimental protocols for its use, and a visual representation of the synthetic pathway to its most common application: poly(3-octylthiophene).

Commercial Suppliers

This compound is available from a range of chemical suppliers specializing in materials for organic electronics. The following table summarizes key information from various vendors to facilitate procurement.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 149703-84-4 | ≥97% | 1g, 5g |

| Tokyo Chemical Industry (TCI) | 2,5-Dibromo-3-n-octylthiophene | 149703-84-4 | >98.0% (GC) | 1g, 5g |

| Cenmed | This compound | 149703-84-4 | Not specified | Inquire |

| ChemicalBook | This compound | 149703-84-4 | 99%, 99.5% (Sublimated) | Inquire |

Synthesis and Purification

While commercially available, this compound can also be synthesized in the laboratory. The following protocol is adapted from established methods for analogous 3-alkylthiophenes.

Synthesis of this compound from 3-octylthiophene

Materials:

-

3-octylthiophene

-

Hydrobromic acid (48% solution)

-

Hydrogen peroxide (34% solution)

-

Dichloromethane

-

Triethylamine

-

Anhydrous magnesium sulfate

-

Silica gel

-

Pentane or pentane/ether mixture

Procedure:

-

To a solution of 3-octylthiophene in dichloromethane, add a 48% solution of hydrobromic acid.

-

Cool the reaction mixture to -5 °C.

-

Slowly add a 34% hydrogen peroxide solution dropwise over several hours, maintaining the temperature at -5 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight (approximately 16 hours).

-

Perform a phase separation. The organic phase contains the crude product.

-

Neutralize any remaining HBr in the organic phase by adding excess triethylamine.

-

Wash the organic phase with water.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Remove the dichloromethane by rotary evaporation.

-

Purify the crude product by column chromatography on silica gel, using pentane or a pentane/ether mixture as the eluent, to yield pure this compound.[1]

Quality Control:

The purity of the synthesized this compound can be assessed using the following techniques:

-

Gas Chromatography (GC): To determine the percentage of the desired product and identify any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.[1]

Experimental Application: Synthesis of Regioregular Poly(3-octylthiophene) (P3OT) via Grignard Metathesis (GRIM) Polymerization

This compound is a crucial monomer for the synthesis of regioregular poly(3-octylthiophene) (P3OT), a widely used semiconducting polymer in organic electronics.[2][3] The Grignard Metathesis (GRIM) polymerization method is a common and effective technique for this synthesis.[2]

GRIM Polymerization Protocol:

Materials:

-

This compound

-

tert-Butylmagnesium chloride solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (Ni(dppe)Cl₂)

-

Methanol

-

Hydrochloric acid (2 M)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.

-

Slowly add one equivalent of tert-butylmagnesium chloride solution dropwise to the stirred solution at room temperature. This initiates a bromine-magnesium exchange, forming the Grignard reagent 2-bromo-5-chloromagnesium-3-octylthiophene. Stir the mixture for at least 2 hours to ensure complete formation of the Grignard reagent.[4]

-

In a separate flask, prepare a solution of the Ni(dppe)Cl₂ catalyst in anhydrous THF.

-

Add the catalyst solution to the Grignard reagent solution to initiate polymerization. The reaction mixture will typically change color.

-

Allow the polymerization to proceed at room temperature for a specified time to achieve the desired molecular weight.

-

Quench the polymerization by adding a 2 M solution of hydrochloric acid in methanol. This will cause the polymer to precipitate.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer repeatedly with methanol to remove any remaining monomer and catalyst residues.

-

Dry the purified poly(3-octylthiophene) under vacuum.

Characterization of Poly(3-octylthiophene):

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

-

NMR Spectroscopy (¹H NMR): To determine the regioregularity (head-to-tail coupling percentage) of the polymer chain.

-

UV-Vis Spectroscopy: To analyze the optical properties of the polymer, including its absorption spectrum.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound and its subsequent polymerization to poly(3-octylthiophene).

Caption: Synthetic pathway from 3-octylthiophene to poly(3-octylthiophene).

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[6] Store the compound in a cool, dry place away from incompatible materials.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6]

References

- 1. New and efficient access to 3-substituted 2,5-dibromothiophenes. Consecutive nickel-catalyzed electrochemical conversion to thienylzinc species - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Poly(3-hexylthiophene) nanostructured materials for organic electronics applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling and Use of 2,5-Dibromo-3-octylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,5-Dibromo-3-octylthiophene, a key building block in the development of organic electronic materials. The following sections detail the material's properties, associated hazards, proper handling and storage procedures, emergency protocols, and experimental procedures for its synthesis and characterization.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound with the following key physical and chemical properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₈Br₂S |

| Molecular Weight | 354.14 g/mol |

| Appearance | Light yellow liquid |

| Boiling Point | 316 °C |

| Density | 1.44 g/cm³ at 25 °C |

| Flash Point | 110 °C (closed cup) |

| CAS Number | 149703-84-4 |

Hazard Identification and Safety Precautions

While a comprehensive toxicological profile for this compound is not fully established, data from its safety data sheet and analogous compounds indicate potential hazards.

Hazard Statement: Based on available data, this compound is not classified as hazardous according to GHS criteria. However, it is recommended to handle it with the care afforded to all laboratory chemicals.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For tasks with a higher risk of splashing, consider a chemical-resistant apron.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

-

Handling:

-

Avoid generating aerosols or mists.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid and Emergency Procedures

In the event of exposure or a spill, follow these procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response:

In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

The following are general experimental protocols for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

This procedure is adapted from the synthesis of the analogous 2,5-dibromo-3-hexylthiophene.

Materials:

-

3-octylthiophene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 3-octylthiophene in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (2.2 equivalents) in portions to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Pour the reaction mixture into deionized water and extract with diethyl ether.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane (or other suitable non-polar eluent)

Procedure:

-

Prepare a silica gel column using hexane as the slurry solvent.

-

Dissolve the crude product in a minimal amount of hexane and load it onto the column.

-

Elute the column with hexane, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a light yellow liquid.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The resulting spectra can be used to confirm the structure of the compound.

Mass Spectrometry (MS):

-

Introduce a small sample of the purified product into the mass spectrometer, typically using a gas chromatography (GC-MS) or direct infusion method.

-

Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Visual Diagrams

General Laboratory Workflow for Handling this compound

Caption: General workflow for safe handling of this compound.

Synthesis and Purification Workflow

Caption: Key steps in the synthesis and purification of this compound.

The Role of 2,5-Dibromo-3-octylthiophene in the Synthesis of High-Performance Conducting Polymers: A Technical Guide

An in-depth exploration of the synthesis, characterization, and properties of conducting polymers derived from 2,5-dibromo-3-octylthiophene, tailored for researchers, scientists, and professionals in materials science and drug development.

Introduction

Conducting polymers have emerged as a pivotal class of materials with wide-ranging applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. Among the various monomers utilized for the synthesis of these polymers, this compound stands out as a crucial building block for producing highly regioregular poly(3-octylthiophene) (P3OT). The presence of the octyl side chain imparts excellent solubility to the resulting polymer, facilitating its processing from solution while the specific placement of the bromine atoms allows for controlled polymerization, leading to materials with desirable electronic and optical properties. This technical guide provides a comprehensive overview of the synthesis of P3OT from this compound, detailing experimental protocols, and summarizing key material properties.

Monomer Synthesis: this compound

The synthesis of the this compound monomer is a critical first step that ensures the quality and purity of the resulting polymer. A common method involves the bromination of 3-octylthiophene.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-octylthiophene

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF)

-

Chloroform

-

Acetic acid

Procedure:

-

Dissolve 3-octylthiophene in a 1:1 mixture of chloroform and acetic acid.

-

Slowly add 2.2 equivalents of N-Bromosuccinimide (NBS) to the solution over a period of 5 minutes.

-

Stir the solution at room temperature for 2 hours.[1]

-

The reaction mixture is then poured into water and extracted with an organic solvent like ether.

-

The organic layer is washed with a sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Polymerization Methodologies

The polymerization of this compound is predominantly achieved through cross-coupling reactions, with Grignard Metathesis (GRIM) polymerization and Stille coupling being the most prominent methods to achieve high regioregularity and controlled molecular weights.

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a widely used method for the synthesis of regioregular poly(3-alkylthiophene)s.[1] It proceeds through a quasi-living chain-growth mechanism, allowing for control over the polymer's molecular weight by adjusting the monomer-to-initiator ratio.[2]

Materials:

-

This compound

-

tert-Butylmagnesium chloride (or other Grignard reagent) in a suitable solvent (e.g., THF or diethyl ether)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one equivalent of tert-butylmagnesium chloride solution dropwise to the monomer solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours to form the Grignard intermediate.

-

In a separate flask, prepare a suspension of the Ni(dppp)Cl₂ catalyst (typically 1-2 mol% relative to the monomer) in a small amount of anhydrous THF.

-

Add the catalyst suspension to the Grignard intermediate solution in one portion. A color change typically indicates the initiation of polymerization.

-

Allow the polymerization to proceed at room temperature for 2 to 4 hours. The reaction time can be adjusted to control the molecular weight.

-

Quench the reaction by slowly adding a few milliliters of 5 M HCl.

-

Precipitate the polymer by pouring the reaction mixture into methanol.

-

Stir the mixture for 30 minutes to ensure complete precipitation, and then collect the crude polymer by filtration.

Stille Coupling Polymerization

Stille coupling offers another versatile route to conjugated polymers. This method involves the palladium-catalyzed reaction between an organotin compound and an organic halide. For P3OT synthesis, this typically involves the reaction of this compound with a 2,5-bis(trimethylstannyl)-3-octylthiophene monomer.

Materials:

-

This compound

-

2,5-Bis(trimethylstannyl)-3-octylthiophene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or other suitable palladium catalyst

-

Anhydrous toluene or dimethylformamide (DMF)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of this compound and 2,5-Bis(trimethylstannyl)-3-octylthiophene in anhydrous toluene or DMF.

-

Add a catalytic amount of Pd(PPh₃)₄ (typically 1-2 mol%).

-

Heat the reaction mixture to reflux (typically 90-120 °C) and stir for 24-48 hours.

-

After cooling to room temperature, precipitate the polymer by pouring the solution into methanol.

-

Filter the polymer and wash it with methanol to remove residual catalyst and unreacted monomers.

Polymer Purification: Soxhlet Extraction

To obtain a polymer with well-defined properties, purification is essential to remove oligomers, residual catalyst, and unreacted monomer. Soxhlet extraction is the standard method for this purpose.

Experimental Protocol: Soxhlet Extraction of Poly(3-octylthiophene)

Apparatus:

-

Soxhlet extractor

-

Cellulose extraction thimble

-

Round-bottom flask

-

Condenser

Solvents:

-

Methanol

-

Hexane

-

Chloroform or Toluene

Procedure:

-

Place the crude P3OT powder into a cellulose extraction thimble.

-

Insert the thimble into the Soxhlet extractor.

-

Perform sequential extractions with the following solvents:

-

Methanol: To remove residual salts and catalyst.

-

Hexane: To remove low molecular weight oligomers and unreacted monomer.

-

Chloroform or Toluene: To extract the desired high molecular weight polymer fraction.

-

-

Collect the chloroform or toluene fraction containing the purified P3OT.

-

Remove the solvent using a rotary evaporator.

-

Dry the resulting polymer under high vacuum to a constant weight. The final product is typically a dark-colored solid.

Characterization of Poly(3-octylthiophene)

The synthesized P3OT is characterized to determine its molecular weight, polydispersity, electrical conductivity, and optical properties.

Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC) is the standard technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Typical GPC Parameters:

-

Columns: PLgel 5 µm MIXED-D columns are commonly used.[3]

-

Eluent: Tetrahydrofuran (THF) or 1,2,4-trichlorobenzene (at elevated temperatures for high molecular weight samples).[3]

-

Calibration: Polystyrene standards are typically used for calibration.[3]

-

Detector: A differential refractive index (DRI) detector is commonly employed.[3]

Electrical Conductivity

The electrical conductivity of P3OT films is a key parameter for its application in electronic devices. It is typically measured using a four-point probe technique. The conductivity can be significantly enhanced by doping.

Measurement Protocol: Four-Point Probe

-

A thin film of P3OT is prepared, typically by spin-coating a solution of the polymer onto a substrate.

-

A four-point probe head is brought into contact with the film.

-

A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.[4]

-

The sheet resistance is calculated from the current and voltage, and the conductivity is then determined by taking into account the film thickness.[5]

Doping: The conductivity of pristine P3OT is typically low. Doping with oxidizing agents like iodine vapor or ferric chloride (FeCl₃) can increase the conductivity by several orders of magnitude.[6][7] For instance, exposure to iodine vapor can increase the number of charge carriers in the polymer.[7]

Optical Properties

The optical properties of P3OT are investigated using UV-visible (UV-vis) absorption and photoluminescence (PL) spectroscopy. These properties are crucial for applications in OPVs and light-emitting diodes.

UV-visible Spectroscopy:

-

Solution: In a good solvent like chloroform or toluene, P3OT typically shows a broad absorption peak corresponding to the π-π* transition of the conjugated backbone.[8][9]

-

Thin Film: As a thin film, the absorption spectrum often shows a red-shift and the appearance of vibronic shoulders, indicating increased intermolecular interactions and ordering.[9]

Photoluminescence Spectroscopy:

-

The emission spectrum of P3OT provides information about the radiative decay of excitons.

-

The excitation and emission wavelengths are important parameters for optoelectronic device design. For P3OT, excitation is often in the blue region of the spectrum, with emission in the red.[10][11]

Quantitative Data Summary

The following tables summarize typical quantitative data for poly(3-octylthiophene) synthesized from this compound.

Table 1: Molecular Weight and Polydispersity of Poly(3-octylthiophene)

| Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference(s) |

| Grignard Metathesis | 12 - 72 | - | 1.3 - 1.5 | [12] |

| Electrochemical | 12.5 - 58 | - | ~2 | [13] |

| Commercial | ~34 | - | - | [13] |

Table 2: Electrical Conductivity of Poly(3-octylthiophene)

| State | Dopant | Conductivity (S/cm) | Reference(s) |

| Pristine | None | ~1 x 10⁻⁸ | |

| Doped | FeCl₃ | 8.2 x 10⁻⁴ | |

| Doped | Iodine | 10⁻⁴ - 10⁻¹ | [7][9] |

Table 3: Optical Properties of Poly(3-octylthiophene)

| Property | Medium | Wavelength (nm) | Reference(s) |

| UV-vis Absorption (λmax) | Chloroform Solution | ~442 | [13] |

| UV-vis Absorption (λmax) | Thin Film | ~520, 550, 610 | [12] |

| Photoluminescence Emission (λem) | Chloroform Solution | ~562 | [13] |

| Photoluminescence Emission (λem) | Thin Film | ~688 | [10] |

Visualization of Workflows

Synthesis and Purification Workflow

Caption: A flowchart illustrating the synthesis and purification of P3OT.

Polymer Characterization Workflow

Caption: A flowchart outlining the characterization of purified P3OT.

Conclusion

This compound is a cornerstone monomer for the synthesis of high-quality poly(3-octylthiophene), a conducting polymer with significant potential in organic electronics. The ability to control the polymerization process through methods like GRIM and Stille coupling allows for the tuning of the polymer's molecular weight and, consequently, its electronic and optical properties. The solubility imparted by the octyl side chain is a key advantage for solution-based processing, making P3OT a versatile material for device fabrication. This guide has provided a detailed overview of the synthesis, purification, and characterization of P3OT, offering valuable protocols and data for researchers in the field. Further research into optimizing polymerization conditions and exploring novel doping strategies will continue to enhance the performance of P3OT-based devices.

References

- 1. chem.cmu.edu [chem.cmu.edu]

- 2. Poly(3-octylthiophene-2,5-diyl), regioregular, low metals, Thermo Scientific Chemicals 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. agilent.com [agilent.com]

- 4. raco.cat [raco.cat]

- 5. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]

- 6. Properties and mechanisms of iodine doped of P3HT and P3HT/PCBM composites [aimspress.com]

- 7. isca.me [isca.me]

- 8. Preliminary Program [depts.washington.edu]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. spiedigitallibrary.org [spiedigitallibrary.org]

- 11. Effects on the emission of different interfaces formed between poly(3-methylthiophene) and poly(3-octylthiophene): electrochemical impedance and photoluminescence spectroscopy studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 聚(3-辛基噻吩-2,5-二基) regioregular | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Review of 2,5-Dibromo-3-octylthiophene: Synthesis, Properties, and Applications in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-3-octylthiophene is a key building block in the synthesis of conjugated polymers, particularly poly(3-octylthiophene) (P3OT), which are integral to the advancement of organic electronics. This technical guide provides a detailed overview of the synthesis, physicochemical properties, and significant applications of this compound. Special emphasis is placed on its role in the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. This document includes detailed experimental protocols for its synthesis and subsequent polymerization reactions, a summary of its quantitative data, and graphical representations of key reaction pathways to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

The field of organic electronics has garnered significant attention due to the potential for creating lightweight, flexible, and cost-effective electronic devices. Central to this field is the development of high-performance organic semiconducting materials. Polythiophenes, and specifically poly(3-alkylthiophene)s (P3ATs), have emerged as a prominent class of conducting polymers. The solubility and processing characteristics of these polymers are significantly enhanced by the introduction of alkyl side chains at the 3-position of the thiophene ring.